Cas no 16169-16-7 (Benzenamine,N-hydroxy-4-nitro-)

Benzenamine,N-hydroxy-4-nitro- structure
16169-16-7 structure
Product Name:Benzenamine,N-hydroxy-4-nitro-
CAS No:16169-16-7
MF:C6H6N2O3
MW:154.12344121933
CID:172594
PubChem ID:5486551
Update Time:2025-04-19

Benzenamine,N-hydroxy-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-hydroxy-4-nitro-
    • 4-nitrophenylhydroxylamine
    • N-(4-nitrophenyl)hydroxylamine
    • 4-Nitro-N-phenylhydroxylamine
    • AC1NUOM2
    • BRN 2208880
    • CCRIS 5068
    • Hydroxylamine, N-(p-nitrophenyl)-
    • N-(4-Nitrophenyl)hydroxylamin
    • N-(4-nitrophenyl)-hydroxylamine
    • N-(p-Nitrophenyl)hydroxylamine
    • N-4-nitrophenyl-hydroxylamine
    • N-Hydroxy-4-nitrobenzenamine
    • p-nitrophenyl-hydroxylamine
    • p-Nitrophenylhydroxylamine
    • 4-15-00-00014 (Beilstein Handbook Reference)
    • Benzenamine, N-hydroxy-4-nitro-
    • DTXSID70167210
    • 16169-16-7
    • Para-nitrophenylhydroxylamine
    • SCHEMBL1199177
    • Inchi: 1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H
    • InChI Key: XXFXVCXUJCOLSU-UHFFFAOYSA-N
    • SMILES: ONC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 154.03788
  • Monoisotopic Mass: 154.037842
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 78.1

Experimental Properties

  • Density: 1.514
  • Boiling Point: 331.8°Cat760mmHg
  • Flash Point: 154.5°C
  • Refractive Index: 1.699
  • PSA: 75.4

Benzenamine,N-hydroxy-4-nitro- Related Literature

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